3,5-Dibromo-4-iodobenzonitrile
Description
Contextualization of Halogenated Aromatic Nitriles in Modern Synthetic Strategies
Halogenated aromatic nitriles are pivotal intermediates in contemporary organic synthesis. Their importance stems from the reactivity of the halogen and nitrile functionalities, which allows for a wide array of chemical transformations. highfine.comrsc.org These compounds are frequently employed in cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net The presence of multiple halogens on the aromatic ring allows for sequential and site-selective reactions, providing a strategic advantage in the synthesis of intricately substituted molecules. bohrium.comnih.gov This selectivity is often dictated by the nature of the halogen, steric hindrance, and electronic effects within the molecule. bohrium.comacs.org
Modern synthetic methods increasingly rely on such polyfunctional compounds to build molecular complexity efficiently. The ability to perform sequential cross-coupling reactions on a polyhalogenated core, for instance, enables the creation of diverse molecular libraries from a single starting material. researchgate.netacs.org This approach is highly valued in drug discovery and materials science for generating novel compounds with tailored properties. nih.gov
Overview of Strategic Importance of Halogen and Cyano Functional Groups in Aromatic Systems
The strategic value of polyhalogenated benzonitriles lies in the distinct and complementary roles of the halogen and cyano groups.
Halogen Atoms (I, Br, Cl):
Leaving Group Ability in Cross-Coupling: Halogens, particularly iodine and bromine, are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. rsc.orgacs.org The reactivity order for oxidative addition to a metal catalyst (a key step in these cycles) is typically I > Br > Cl > F. This differential reactivity is a cornerstone of selective synthesis, allowing for one halogen to be replaced while others remain, ready for subsequent transformations.
Directing Effects and Electronic Modification: Halogens are electron-withdrawing through an inductive effect but electron-donating through resonance. libretexts.org While they deactivate the aromatic ring towards electrophilic substitution, they direct incoming electrophiles to the ortho and para positions. libretexts.org Furthermore, halogens can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, which can influence crystal packing and molecular recognition. acs.org
Cyano Group (-C≡N):
Versatile Functional Handle: The nitrile group is a highly versatile precursor for numerous other functional groups. researchgate.netpreprints.org It can be hydrolyzed to a carboxylic acid or primary amide, reduced to a primary amine, or converted into heterocyclic systems like tetrazoles. researchgate.net This versatility makes it an invaluable synthon in multistep syntheses.
Electronic Influence: The cyano group is strongly electron-withdrawing through both induction and resonance, significantly influencing the electronic properties of the aromatic ring. libretexts.org This electronic pull can activate the ring for nucleophilic aromatic substitution and can be used to direct metallation reactions to the ortho position. acs.org Its presence is crucial in the design of molecules for applications in electronics and materials science. researchgate.net
Scope of Research on 3,5-Dibromo-4-iodobenzonitrile and Related Derivatives
This compound is a prime example of a polyhalogenated benzonitrile (B105546) where the differential reactivity of the halogens can be exploited for selective synthesis. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-4 position (iodine) while leaving the two bromine atoms at C-3 and C-5 untouched for later modification.
Research on this compound and its derivatives often focuses on:
Sequential Cross-Coupling Reactions: Utilizing the reactivity difference between iodine and bromine to introduce different substituents in a stepwise manner. For example, a Sonogashira coupling could be performed selectively at the iodo-position, followed by a Suzuki coupling at the bromo-positions. rsc.org
Synthesis of Complex Architectures: The compound serves as a scaffold for building complex, three-dimensional molecules. A known reaction involves the hydrolysis of the nitrile group in this compound to form the corresponding benzoic acid, which can then be used in further synthetic steps. rsc.org
Precursors to Biologically Active Molecules and Materials: Polyhalogenated compounds are often investigated for their potential biological activity or as precursors to functional materials. google.commdpi.com The specific substitution pattern of this compound makes it a valuable precursor for creating targeted molecular structures.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₇H₂Br₂IN |
| Molecular Weight | 386.81 g/mol |
| Appearance | Solid |
| Key Feature | Contains three different reactive sites: one C-I bond, two C-Br bonds, and one -CN group. |
An in-depth analysis of the synthetic pathways leading to this compound, a significant polyhalogenated aromatic compound, reveals a landscape rich with both classic and modern organic chemistry techniques. The construction of this specific substitution pattern on a benzonitrile core necessitates a strategic approach, leveraging either the direct, albeit challenging, introduction of halogens or the more versatile and often more selective methods of metal-catalyzed cross-coupling reactions. This article explores these synthetic methodologies, focusing on the preparation of the target molecule and its key precursors.
Structure
3D Structure
Properties
Molecular Formula |
C7H2Br2IN |
|---|---|
Molecular Weight |
386.81 g/mol |
IUPAC Name |
3,5-dibromo-4-iodobenzonitrile |
InChI |
InChI=1S/C7H2Br2IN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H |
InChI Key |
GHPZWUGPJIKRHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dibromo 4 Iodobenzonitrile and Its Precursors
The synthesis of asymmetrically substituted polyhalogenated benzonitriles is a complex task that can be approached through several strategic routes. These methods primarily fall into two categories: direct halogenation of a pre-existing benzonitrile (B105546) framework and the functionalization of a halogenated precursor via cross-coupling reactions.
Reactivity Profiles and Mechanistic Investigations of 3,5 Dibromo 4 Iodobenzonitrile
Halogen Dance and Halogen Migration Reactions
The "halogen dance" is a fascinating isomerization reaction observed in polyhalogenated aromatic compounds, where a halogen atom migrates from one position to another on the aromatic ring. wuxiapptec.com This process is typically base-catalyzed and proceeds through a series of deprotonation and halogenation-dehalogenation steps.
Base-Catalyzed Isomerization Processes in Polyhalogenated Aromatics
In the context of 3,5-Dibromo-4-iodobenzonitrile, the presence of multiple halogens and an activating cyano group makes it a potential substrate for base-catalyzed halogen dance reactions. The process is initiated by the abstraction of an aromatic proton by a strong base, often a lithium amide like lithium diisopropylamide (LDA). The position of deprotonation is influenced by the acidity of the ring protons, which is enhanced by the inductive effects of the surrounding halogen and cyano substituents.
Once the aryl anion is formed, it can enter into an intermolecular halogen transfer with a neutral molecule of the starting material. This transfer can lead to a variety of isomeric products. The thermodynamic stability of the resulting aryl anion intermediates is a crucial driving force for the migration. wuxiapptec.com In the case of this compound, the iodine atom is the most likely to migrate due to the relative weakness of the C-I bond compared to the C-Br bond.
A plausible, though not experimentally verified, halogen dance sequence for this compound could involve the migration of the iodine atom to one of the bromine-substituted positions, or a bromine atom to the iodine-substituted position, leading to a complex mixture of isomers. The precise product distribution would be highly dependent on the reaction conditions, including the nature of the base, solvent, and temperature.
Computational Modeling of Halogen Dance Reaction Pathways
Modeling would likely focus on calculating the relative energies of the possible aryl anion intermediates and the transition states for the halogen transfer steps. These calculations can predict the most likely pathway for isomerization and the expected product ratios. For instance, a computational model could compare the energy barriers for iodine migration versus bromine migration, providing insight into the selectivity of the halogen dance.
A hypothetical energy profile for a halogen dance reaction on a polyhalogenated aromatic compound is presented below. This table illustrates how computational chemistry can be used to quantify the energetics of the key steps in the reaction.
| Step | Description | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| 1 | Deprotonation at C-2 | 5.2 |
| 2 | Iodine transfer to C-4 (Transition State 1) | 15.8 |
| 3 | Bromine transfer to C-4 (Transition State 2) | 22.5 |
This table presents hypothetical data based on general principles of halogen dance reactions and is for illustrative purposes only.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The presence of the strongly electron-withdrawing cyano group and three halogen atoms makes this compound a prime candidate for SNAr reactions.
Reactivity at Halogenated Positions
In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The rate of substitution at a particular halogenated position is influenced by two main factors: the ability of the halogen to act as a leaving group and the activation provided by the electron-withdrawing groups.
The general order of leaving group ability for halogens in SNAr reactions is typically F > Cl > Br > I when considering the polarization of the C-X bond, but the strength of the C-X bond (C-I < C-Br < C-Cl < C-F) also plays a crucial role. numberanalytics.com In many cases, the ease of breaking the carbon-halogen bond becomes the dominant factor, leading to a reactivity order of I > Br > Cl > F.
For this compound, the positions ortho and para to the strongly activating cyano group are the most susceptible to nucleophilic attack. The iodine at the C-4 position is para to the cyano group, while the bromines at the C-3 and C-5 positions are meta. Therefore, the C-4 position is significantly more activated towards nucleophilic attack. Given that iodine is also generally the best leaving group among the halogens (in terms of bond strength), substitution is most likely to occur at the C-4 position.
| Position | Halogen | Relative Position to Cyano Group | Expected SNAr Reactivity |
|---|---|---|---|
| C-4 | Iodine | Para | High |
| C-3 | Bromine | Meta | Low |
| C-5 | Bromine | Meta | Low |
This table presents expected reactivity based on established principles of SNAr reactions.
Influence of the Cyano Group on Aromatic Reactivity
The cyano group (-CN) is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect, which can delocalize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack. numberanalytics.com This stabilization is most effective when the attack occurs at the ortho and para positions relative to the cyano group.
In this compound, the cyano group at C-1 strongly activates the para position (C-4) for nucleophilic attack. The negative charge of the intermediate formed upon nucleophilic attack at C-4 can be delocalized onto the nitrogen atom of the cyano group, significantly lowering the activation energy for the reaction. The bromine atoms at the meta positions (C-3 and C-5) are much less activated, as this resonance stabilization is not possible.
Electrophilic Aromatic Substitution Dynamics
Electrophilic aromatic substitution (EAS) on a highly halogenated and deactivated ring like that of this compound is generally difficult. The benzene (B151609) ring is rendered electron-deficient by the cumulative electron-withdrawing inductive effects of the three halogen atoms and the strong deactivating effect of the cyano group.
All three halogens and the cyano group are deactivating groups for electrophilic aromatic substitution. Halogens are ortho, para-directing, while the cyano group is a meta-director. In this compound, the only available positions for substitution are C-2 and C-6.
The directing effects of the substituents are as follows:
Iodine at C-4: Directs ortho to itself (C-3 and C-5), which are already substituted.
Bromine at C-3: Directs ortho (C-2 and C-4) and para (C-6).
Bromine at C-5: Directs ortho (C-4 and C-6) and para (C-2).
Cyano group at C-1: Directs meta (C-3 and C-5), which are already substituted.
Considering the available C-2 and C-6 positions, the directing effects of the two bromine atoms would favor substitution at these sites. However, the overwhelming deactivation of the ring by the combination of three halogens and a cyano group means that forcing an electrophilic substitution would require extremely harsh reaction conditions. Under such conditions, the reaction would likely be unselective and may lead to decomposition of the starting material. Therefore, electrophilic aromatic substitution is not a synthetically viable pathway for the further functionalization of this compound.
Functional Group Interconversions of the Nitrile Moiety
The nitrile, or cyano, group is a versatile functional group in organic synthesis due to its unique electronic properties, including a nucleophilic nitrogen atom, an electrophilic carbon center, and the π-coordinating ability of its triple bond. researchgate.net These characteristics allow it to undergo a variety of transformations into other functional groups. researchgate.net
The nitrile group of this compound can be converted to an amide and subsequently to a carboxylic acid through hydration and hydrolysis, respectively. These transformations are fundamental in organic synthesis for introducing oxygen-containing functionalities.
The hydration of a nitrile to an amide typically proceeds under acidic or basic conditions. In an acidic medium, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for a nucleophilic attack by water. Subsequent deprotonation yields a primary amide. Under basic conditions, hydroxide (B78521) ions directly attack the electrophilic carbon of the nitrile, forming a hydroxy-iminato intermediate which then tautomerizes to the amide.
Further hydrolysis of the resulting amide to a carboxylic acid can be achieved with prolonged reaction times or harsher conditions, involving the nucleophilic attack of water or hydroxide on the amide carbonyl group. This process releases ammonia (B1221849) or an amine.
The nitrile group is readily reducible to a primary amine, a key functional group in many biologically active molecules and pharmaceutical compounds. smolecule.com This transformation can be accomplished using various reducing agents.
Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is a common method. Another powerful approach involves the use of metal hydrides like lithium aluminum hydride (LiAlH₄). smolecule.com In this case, the hydride attacks the electrophilic carbon of the nitrile, and subsequent workup with water leads to the formation of the primary amine. The general transformation of a nitrile to other functional groups is depicted in Figure 1. researchgate.net
The cyano group's triple bond allows it to participate in various cycloaddition reactions, which are powerful methods for constructing cyclic structures. researchgate.netorganicreactions.org These reactions are highly valuable in synthetic chemistry for their ability to form multiple bonds in a single step with high stereoselectivity. organicreactions.org
One of the most significant cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net This reaction is a prime example of click chemistry, known for its high efficiency and selectivity. Other cycloaddition reactions include [2+2+2] cycloadditions with alkynes and [4+2] cycloadditions with dienes, leading to the synthesis of various carbo- and heterocyclic compounds. researchgate.net The participation of the nitrile group in these reactions highlights its versatility as a building block in the synthesis of complex molecules. researchgate.net
Transition Metal-Catalyzed Functionalization of the Aryl Halide Bonds
The presence of three halogen atoms (two bromine and one iodine) on the benzene ring of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Transition metal-catalyzed aryl amination is a crucial transformation for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. mit.edu Palladium-based catalysts are particularly effective for these reactions. mit.edunih.gov The general mechanism involves the oxidative addition of the aryl halide to a low-valent metal complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the arylamine and regenerate the catalyst. nih.gov
The reactivity of the aryl halides in this compound towards amination follows the general trend of I > Br > Cl. This selectivity allows for the stepwise functionalization of the molecule. For instance, the more reactive C-I bond can be selectively coupled with an amine under milder conditions, leaving the C-Br bonds intact for subsequent reactions. Nickel-based catalysts have also emerged as a powerful alternative for C-N coupling reactions. rsc.orgunibo.it
Table 1: Comparison of Catalytic Systems for Aryl Amination
| Catalyst System | Ligand | Base | Solvent | Temperature | Key Features |
|---|---|---|---|---|---|
| Palladium-based | Buchwald or Hartwig phosphine (B1218219) ligands | Strong bases (e.g., NaOtBu, K₃PO₄) | Toluene, Dioxane | Room temp. to 100 °C | High efficiency for a broad range of aryl halides and amines. mit.edunih.gov |
| Copper-based | Diamine or amino acid ligands | K₃PO₄, Cs₂CO₃ | Dioxane, DMSO | 80-120 °C | Effective for amination of aryl iodides and bromides. google.com |
The conversion of aryl halides to phenols (hydroxylation) and aryl ethers (etherification) is another important functionalization that can be achieved using transition metal catalysis.
Palladium-catalyzed hydroxylation of aryl halides can be performed using a strong base like KOH or CsOH in the presence of a suitable phosphine ligand. beilstein-journals.org This method provides a direct route to phenols from aryl bromides and chlorides. beilstein-journals.org Copper-catalyzed systems are also widely used, particularly for the hydroxylation of aryl iodides and bromides, often employing ligands such as 8-hydroxyquinoline-N-oxide or amino acids. beilstein-journals.org
Similarly, etherification, often referred to as the Ullmann condensation, can be catalyzed by copper or palladium. These reactions involve the coupling of an aryl halide with an alcohol or a phenol (B47542) in the presence of a base. The choice of catalyst and reaction conditions can influence the selectivity of the reaction, allowing for the targeted functionalization of the different halogen positions on the this compound ring.
Table 2: Catalytic Systems for Hydroxylation and Etherification of Aryl Halides
| Reaction | Catalyst System | Ligand | Base | Solvent | Temperature | Key Features |
|---|---|---|---|---|---|---|
| Hydroxylation | Palladium-based | Biphenylphosphine ligands | KOH, CsOH | Dioxane/H₂O | 100 °C | Converts aryl bromides and chlorides to phenols. beilstein-journals.org |
| Hydroxylation | Copper-based | 8-hydroxyquinolin-N-oxide, amino acids | NaOH, Cs₂CO₃ | DMSO/H₂O | 100-130 °C | Favorable for aryl iodides and bromides. beilstein-journals.org |
| Etherification (Ullmann) | Copper-based | Phenanthroline, diamines | K₂CO₃, Cs₂CO₃ | Pyridine, Dioxane | 100-180 °C | Classic method for aryl ether synthesis. |
Cyanation and Related Transformations
The introduction of a cyano group, or cyanation, is a pivotal transformation in organic synthesis, providing a versatile nitrile functionality that serves as a precursor to a wide array of other functional groups, including carboxylic acids, amides, amines, and ketones. google.com For a substrate such as this compound, the selective cyanation of one of its carbon-halogen bonds presents a synthetic challenge and an opportunity for controlled molecular elaboration. The reactivity of the carbon-halogen bonds in aryl halides towards cyanation reactions typically follows the order C-I > C-Br > C-Cl, suggesting that the carbon-iodine bond in this compound would be the most susceptible to substitution.
Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for the cyanation of aryl halides. rsc.orgsioc-journal.cn Palladium and nickel-based catalytic systems are the most extensively studied and utilized for this purpose. rsc.orgrsc.orgnih.gov These reactions generally proceed via a catalytic cycle involving oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation with a cyanide source and subsequent reductive elimination to afford the aryl nitrile and regenerate the active catalyst. researchgate.net
The choice of cyanide source is a critical parameter in the success of these reactions. While traditional reagents like potassium cyanide and sodium cyanide are effective, their extreme toxicity has led to the development and use of less hazardous alternatives. google.com Among these, zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are frequently employed. rsc.orgorganic-chemistry.org The latter is particularly noteworthy for its low toxicity and stability. organic-chemistry.org
Research Findings in Cyanation of Aryl Halides
While specific studies on the cyanation of this compound are not extensively documented in the reviewed literature, a wealth of data exists for the cyanation of related bromo- and iodoarenes. These findings provide a strong basis for predicting the reactivity of this compound.
Palladium-catalyzed cyanation reactions have been shown to be highly efficient for a broad range of aryl halides. rsc.orgrsc.org For instance, the use of Pd(OAc)₂ as a catalyst in the absence of a ligand has been reported for the cyanation of aryl bromides with K₄[Fe(CN)₆] in dimethylacetamide (DMAC) at 120 °C, affording good to excellent yields of the corresponding aryl nitriles. organic-chemistry.org Given the higher reactivity of the C-I bond, it is anticipated that this compound would undergo selective cyanation at the 4-position under similar conditions, likely at a lower temperature or with a lower catalyst loading.
The following table summarizes representative conditions for palladium-catalyzed cyanation of aryl halides, which could be adapted for this compound.
| Aryl Halide | Catalyst | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodotoluene | Pd(OAc)₂ | K₄[Fe(CN)₆] | DMAC | 120 | ~95 |
| 4-Bromotoluene | Pd(OAc)₂ | K₄[Fe(CN)₆] | DMAC | 120 | ~90 |
| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ | K₄[Fe(CN)₆] | DMAC | 120 | ~88 |
Data compiled from studies on analogous aryl halides to predict reactivity.
Nickel-catalyzed cyanation has emerged as a powerful alternative, often providing complementary reactivity and being more cost-effective. nih.gov Nickel catalysts can be particularly effective for the cyanation of less reactive aryl chlorides. rsc.org For a highly activated substrate like this compound, nickel catalysis would likely proceed with high efficiency, again favoring substitution at the iodo-substituted position.
Recent advancements have also focused on photoredox-nickel dual catalysis, which allows for cyanation under benign conditions at room temperature using visible light. chinesechemsoc.org This method avoids the need for air-sensitive Ni(0) precursors and highly toxic cyanide reagents. chinesechemsoc.org The proposed mechanism involves the oxidative addition of the aryl halide to a Ni(0) species, which is then oxidized by a photogenerated oxidant to a Ni(III) intermediate, facilitating the reductive elimination of the aryl nitrile. chinesechemsoc.org
Mechanistic Considerations for Selective Cyanation
The selective cyanation of the C-I bond over the C-Br bonds in this compound is predicted based on the well-established differences in bond dissociation energies and the kinetics of oxidative addition to the metal center. The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage and oxidative addition to a Pd(0) or Ni(0) catalyst.
By carefully controlling the reaction conditions—such as temperature, reaction time, and the nature of the catalyst and ligand—it should be possible to achieve high selectivity for the mono-cyanation product, 3,5-Dibromo-4-cyanobenzonitrile. For instance, using a stoichiometric amount of the cyanide source relative to the aryl iodide moiety would favor the mono-substituted product.
Related transformations, such as the Sonogashira coupling, have been performed on this compound, demonstrating the feasibility of selective reactions at the iodo-position. In one study, the reaction of this compound with a terminal alkyne was achieved using a bis(triphenylphosphine)palladium(II) chloride catalyst in the presence of copper(I) iodide and triethylamine, yielding the corresponding 4-alkynyl-3,5-dibromobenzonitrile. rsc.org This precedent further supports the likelihood of achieving selective cyanation under analogous cross-coupling conditions.
Advanced Spectroscopic and Structural Characterization Methodologies
Crystallographic Analysis for Solid-State Structure Elucidation
Crystallographic analysis is the cornerstone for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the molecular structure of crystalline compounds. This technique involves irradiating a single crystal of the material with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.
While a specific crystallographic report for 3,5-Dibromo-4-iodobenzonitrile is not readily found in published literature, the methodology remains critical for its structural confirmation. For its derivative, 3,5-dibromo-4-iodobenzoic acid, which is synthesized from the benzonitrile (B105546), crystallographic data has been obtained. rsc.org For instance, the crystal structure of a derivative complex was collected on a Bruker AXS SMART APEX CCD system using Mo Kα radiation (λ = 0.71073 Å) at low temperatures (100 K). rsc.org Such an analysis for this compound would provide precise measurements of the C-Br, C-I, C-C, and C≡N bond lengths and the geometry of the benzene (B151609) ring.
The data from X-ray diffraction also reveals the crystal packing, which is how individual molecules are arranged within the crystal lattice. This is governed by non-covalent interactions such as halogen bonding, π–π stacking, and dipole-dipole interactions. For a molecule like this compound, the highly polarizable iodine and bromine atoms, along with the nitrile group, would be expected to play a significant role in directing the crystal packing arrangement. Analysis of related structures has revealed close contact C···C distances below 3.5 Å, indicating the presence of significant intermolecular forces. rsc.org Understanding these arrangements is crucial as they influence physical properties like melting point, solubility, and stability.
Advanced Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic techniques provide complementary information to crystallographic analysis by probing the electronic and vibrational energy levels of a molecule, confirming functional groups and connectivity.
Infrared (IR) and Raman spectroscopies are powerful tools for identifying the functional groups present in a molecule. These techniques measure the vibrations of bonds, which occur at characteristic frequencies.
For this compound, the most prominent IR absorption would be the stretching vibration (ν) of the nitrile group (C≡N), typically found in the 2220-2260 cm⁻¹ region. Other characteristic vibrations would include C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C-C stretching within the ring (1400-1600 cm⁻¹), and vibrations associated with the carbon-halogen bonds (C-Br, C-I) in the lower frequency region (<1000 cm⁻¹).
While the specific IR spectrum for the benzonitrile is not detailed in the primary literature, the spectrum for the derivative 3,5-dibromo-4-iodobenzoic acid has been reported. rsc.org
Table 1: Infrared Spectral Data for 3,5-Dibromo-4-iodobenzoic acid
| Wavenumber (cm⁻¹) | Interpretation |
|---|---|
| 3072 (w) | Aromatic C-H Stretch |
| 1693 (s) | C=O Stretch (Carboxylic Acid) |
| 1531 (m) | Aromatic C=C Stretch |
| 1437 (m) | Aromatic C=C Stretch |
| 1363 (s) | - |
| 1271 (s) | C-O Stretch |
| 900 (w) | O-H Bend (out-of-plane) |
| 767 (m) | C-H Bend (out-of-plane) |
| 740 (m) | - |
Source: The Royal Society of Chemistry. rsc.org Note: This data is for the carboxylic acid derivative, not the benzonitrile.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.
¹H NMR: In ¹H NMR spectroscopy, the chemical environment of each proton is probed. For this compound, due to the symmetrical substitution pattern on the aromatic ring, the two protons at positions 2 and 6 are chemically equivalent. Therefore, a single signal, a singlet, would be expected in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm).
¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, one would expect to see signals for the nitrile carbon (δ ~115-120 ppm), the two equivalent carbons bearing the protons (C2, C6), the two equivalent carbons bearing the bromine atoms (C3, C5), the carbon bearing the iodine atom (C4), and the carbon to which the nitrile group is attached (C1).
Detailed NMR data for the derivative, 3,5-dibromo-4-iodobenzoic acid, has been documented and is presented below for comparative context. rsc.org
Table 2: NMR Spectral Data for 3,5-Dibromo-4-iodobenzoic acid
| Nucleus | Solvent | Spectrometer Frequency | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|---|---|
| ¹H | DMSO-d₆ | 300 MHz | 8.11 | s (1H) |
| ¹³C | CDCl₃ | 75 MHz | 116.4, 131.6, 131.9, 135.7, 165.6 | - |
Source: The Royal Society of Chemistry. rsc.org Note: This data is for the carboxylic acid derivative.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns. The high-resolution mass spectrum of this compound would show a distinct isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one iodine atom (monoisotopic ¹²⁷I).
The exact mass of the molecular ion can be calculated and compared with the experimentally determined value to confirm the elemental composition. While specific fragmentation data for the benzonitrile is not available, the mass spectrum for its hydrolysis product, 3,5-dibromo-4-iodobenzoic acid, has been successfully obtained via electrospray ionization (ESI-MS). rsc.org
Table 3: Mass Spectrometry Data for 3,5-Dibromo-4-iodobenzoic acid
| Ion | Calculated m/z | Found m/z | Ionization Method |
|---|---|---|---|
| [M]⁺ | 405.75 | 405.3 | ESI |
Source: The Royal Society of Chemistry. rsc.org Note: This data is for the carboxylic acid derivative.
Supramolecular Chemistry and Intermolecular Interactions of 3,5 Dibromo 4 Iodobenzonitrile
Halogen Bonding Interactions Involving Bromine and Iodine
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. This capacity is due to the presence of a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom along the axis of its covalent bond. researchgate.netnih.gov In 3,5-Dibromo-4-iodobenzonitrile, both the bromine and iodine atoms are potential halogen bond donors.
The magnitude of the σ-hole, and thus the strength of the halogen bond, generally increases with the polarizability and decreases with the electronegativity of the halogen atom (I > Br > Cl > F). researchgate.net Consequently, the iodine atom in this compound is expected to possess the most positive σ-hole and act as the primary halogen bond donor. The two bromine atoms, while also capable halogen bond donors, would present weaker σ-holes compared to the iodine.
In the crystal lattice, these σ-holes will seek out regions of negative electrostatic potential on neighboring molecules, such as the nitrogen atom of the cyano group, to form directional halogen bonds. researchgate.net This interaction is a powerful tool in crystal engineering, capable of directing molecules into specific arrangements like chains or sheets. Studies on analogous compounds, such as 4-iodobenzonitrile (B145841), confirm that such interactions are the most robust forces in the crystal structure, dictating the primary assembly motif. nih.govosti.gov
Halogen bonds are characterized by their high degree of directionality, with the R-X···Y angle (where X is the halogen donor and Y is the acceptor) approaching linearity at 180°. nih.gov This linearity is a consequence of the σ-hole being precisely located on the extension of the covalent bond. researchgate.net
Table 1: Comparison of Halogen Bond Characteristics in Analogous Halobenzonitriles
| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Angle (C-X···N) | Relative Strength | Reference |
| C–I···N | Iodine | Nitrogen | ~3.17 | ~180° | Strongest | nih.govresearchgate.net |
| C–Br···N | Bromine | Nitrogen | ~3.06 | ~180° | Intermediate | researchgate.net |
| C–Cl···N | Chlorine | Nitrogen | - | ~180° | Weakest | researchgate.net |
This table presents typical values from related halobenzonitrile structures to illustrate expected trends.
Cyano-Halogen Interactions
The interplay between the electron-rich cyano group and the electrophilic halogen atoms is a defining feature of the supramolecular chemistry of halogenated benzonitriles. The nitrogen lone pair of the nitrile moiety serves as an excellent halogen bond acceptor.
The C–X···N≡C (where X = I, Br) interaction is a robust and reliable supramolecular synthon used extensively in crystal engineering. researchgate.netacs.org In analogous systems like 4-iodobenzonitrile, these interactions link molecules into infinite linear chains. nih.gov For this compound, it is highly probable that the primary C–I···N interaction will be the principal driver of self-assembly, forming one-dimensional chains.
Furthermore, the bromine atoms at the 3 and 5 positions are available for secondary interactions. Research on methyl 3,5-dibromo-4-cyanobenzoate reveals the formation of inversion dimers through C≡N⋯Br contacts. smolecule.com This suggests that in addition to the primary C-I···N chains, the bromine atoms of this compound could engage in their own cyano-halogen interactions, potentially cross-linking the primary chains into more complex two- or three-dimensional networks.
Aromatic π-π Stacking Phenomena
Alongside the dominant halogen bonds, weaker π-π stacking interactions involving the aromatic rings are also expected to play a significant role in the crystal structure of this compound. These interactions arise from the electrostatic attraction between the electron-rich π-cloud of one aromatic ring and the electron-poor σ-framework of an adjacent ring.
In the crystal structure of 4-iodobenzonitrile, π-stacking contacts are observed between the halogen-bonded chains. nih.govosti.gov These stacking interactions are generally more sensitive to external pressure than the robust halogen bonds. osti.gov It is likely that a similar structural hierarchy exists for this compound, where the primary assembly is governed by the highly directional halogen bonds, and the resulting molecular chains then organize via π-π stacking to maximize packing efficiency. The substitution of the ring with multiple large, polarizable halogen atoms can modulate the quadrupole moment of the aromatic system, which in turn influences the geometry and strength of these stacking interactions.
Computational Prediction of Non-Covalent Interactions
Computational chemistry provides powerful tools to predict and analyze the non-covalent interactions that dictate the supramolecular assembly of molecules like this compound. While specific computational studies on this exact molecule are not extensively reported, a wealth of data on analogous halogenated benzonitriles allows for a robust prediction of its interaction landscape. Methodologies such as Density Functional Theory (DFT), Atoms in Molecules (AIM) theory, and Hirshfeld surface analysis are instrumental in this regard.
The primary non-covalent interactions expected to be present in the crystal structure of this compound are halogen bonds. Specifically, the iodine atom, being the most polarizable halogen in the molecule, is a potent halogen bond donor. The nitrogen atom of the cyano group, with its lone pair of electrons, acts as a halogen bond acceptor. This leads to the formation of strong and directional C−I···N halogen bonds, which are a recurring motif in the crystal structures of iodo-substituted benzonitriles. researchgate.netresearchgate.net The presence of two bromine atoms ortho to the iodine is expected to enhance the σ-hole on the iodine atom, thereby strengthening the C−I···N halogen bond.
In addition to the primary C−I···N interactions, other weaker non-covalent forces are also predicted to play a role in the crystal packing. These include:
Br···N Halogen Bonds: The bromine atoms can also act as halogen bond donors, though weaker than iodine, leading to Br···N interactions.
Halogen···Halogen Interactions: Interactions between halogen atoms (I···Br, Br···Br) are also anticipated. These can be either attractive or repulsive depending on the geometry of the interaction.
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.
Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The percentage contributions of different types of interactions to the total Hirshfeld surface area can be calculated to provide a quantitative measure of their importance in the crystal packing.
Table 1: Predicted Non-Covalent Interactions in this compound and their Characteristics
| Interaction Type | Donor | Acceptor | Predicted Strength | Directionality |
| Halogen Bond | C-I | N≡C | Strong | Highly Directional |
| Halogen Bond | C-Br | N≡C | Moderate | Directional |
| Halogen-Halogen | I | Br | Weak | Anisotropic |
| Halogen-Halogen | Br | Br | Weak | Anisotropic |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate | Varies with offset |
| Weak Hydrogen Bond | C-H | N≡C | Weak | Less Directional |
| Weak Hydrogen Bond | C-H | Br/I | Very Weak | Less Directional |
Influence of Intermolecular Interactions on Solid-State Properties
The extensive network of halogen bonds is predicted to result in a relatively high melting point for this compound compared to non-halogenated benzonitriles due to the increased lattice energy. The solubility of the compound will also be affected by the ability of a solvent to disrupt these strong intermolecular forces.
Studies on analogous compounds, such as 4-iodobenzonitrile, have shown that the crystal packing and, consequently, the material's physical properties are highly sensitive to the interplay of different non-covalent interactions. For instance, the compression of 4-iodobenzonitrile crystals leads to a phase transition, which is driven by the relief of strain built up in the π-π stacking interactions, highlighting the delicate balance of forces within the crystal. It is reasonable to expect that this compound would exhibit similar sensitivity to external stimuli like pressure.
The presence of multiple halogen atoms also opens up the possibility of polymorphism, where the compound can crystallize in different forms with distinct arrangements of molecules and, therefore, different physical properties. The specific polymorph obtained can be influenced by crystallization conditions such as the solvent and temperature.
Table 2: Predicted Influence of Intermolecular Interactions on the Solid-State Properties of this compound
| Property | Influencing Interactions | Predicted Effect |
| Melting Point | C−I···N, Br···N, π-π stacking | Higher than non-halogenated analogues due to strong interactions. |
| Solubility | C−I···N, Br···N | Lower in non-polar solvents; requires polar solvents to disrupt the interaction network. |
| Crystal Morphology | Directionality of C−I···N and Br···N bonds | Likely to form needle-like or plate-like crystals. |
| Polymorphism | Competition between different interaction types | High likelihood of multiple crystalline forms. |
| Mechanical Properties | Anisotropy of halogen bonding and π-π stacking | May exhibit anisotropic properties such as brittleness or flexibility depending on the packing. researchgate.net |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. For 3,5-Dibromo-4-iodobenzonitrile, DFT calculations can elucidate the influence of its substituent groups—two bromine atoms, an iodine atom, and a nitrile group—on the electronic environment of the benzene (B151609) ring.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. ossila.comlibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ossila.comlibretexts.org The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. ossila.comresearchgate.net
In this compound, the presence of electron-withdrawing halogen atoms and the nitrile group significantly influences the energies of the FMOs. DFT calculations on related halogenated benzonitriles show that such substitutions tend to lower the energy levels of both the HOMO and LUMO. The HOMO-LUMO gap provides information on the molecule's potential applications in electronic materials. researchgate.net A smaller gap generally corresponds to higher chemical reactivity and greater polarizability.
Table 1: Illustrative Frontier Molecular Orbital Energies and Band Gaps for Halogenated Benzonitriles (Theoretical Data)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (ΔE) (eV) |
| Benzonitrile (B105546) (Reference) | -7.01 | -0.98 | 6.03 |
| 4-Iodobenzonitrile (B145841) | -6.85 | -1.54 | 5.31 |
| 3,5-Dibromobenzonitrile | -7.15 | -1.88 | 5.27 |
| This compound (Projected) | ~ -7.10 | ~ -2.00 | ~ 5.10 |
Note: The values for this compound are projected based on substituent effects and are for illustrative purposes only. Actual values would require specific DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for analyzing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue signifies areas of positive potential (electron-poor).
For this compound, the MEP surface would show a significant accumulation of negative potential around the nitrogen atom of the cyano group, making it a likely site for electrophilic attack or coordination to metal ions. mdpi.com Conversely, a region of positive electrostatic potential, known as a "σ-hole," is expected on the outermost portion of the iodine atom, along the extension of the C-I covalent bond. acs.org This positive region arises from the anisotropic distribution of electron density on the halogen atom and is a key feature that enables halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species. acs.orgresearchgate.net The bromine atoms would also exhibit σ-holes, though they are generally less pronounced than that of iodine. The hydrogen atoms on the aromatic ring would exhibit moderately positive potential. This detailed charge landscape is crucial for understanding the molecule's role in supramolecular chemistry and crystal engineering. researchgate.net
Prediction of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping out potential reaction pathways, identifying intermediate structures, and calculating the energy of transition states. This predictive capability allows for the elucidation of reaction mechanisms at a molecular level.
By employing DFT calculations, the energetics of a proposed reaction mechanism can be modeled. For a molecule like this compound, this could involve modeling reactions such as nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Sonogashira). The process involves calculating the potential energy surface for the reaction, which maps the energy of the system as a function of the geometric coordinates of the atoms.
Key points on this surface, such as reactants, intermediates, transition states, and products, are located and their energies are calculated. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a primary determinant of the reaction rate. For instance, modeling the substitution of the iodine atom would involve calculating the energy of the transition state for the addition of a nucleophile and the subsequent departure of the iodide ion. These computational models can help rationalize experimentally observed product distributions and reaction kinetics or predict the feasibility of novel, untested reactions. nih.gov
Reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Theoretical models must account for these solvent effects to provide realistic predictions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used in conjunction with DFT calculations. ajchem-a.com
In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. The model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent continuum. For reactions involving charged or highly polar species (reactants, intermediates, or transition states), the stabilizing or destabilizing effect of the solvent can dramatically alter the calculated energy barriers. ajchem-a.com For example, a polar solvent would preferentially stabilize a polar transition state more than the less polar reactants, thereby lowering the activation energy and accelerating the reaction. Accurately modeling these effects is crucial for bridging the gap between theoretical calculations in the gas phase and experimental results in solution.
Conformational Analysis and Torsional Landscapes
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The study of the potential energy as a function of these rotations produces a torsional landscape, which identifies the most stable conformers (energy minima) and the energy barriers between them (energy maxima).
For this compound, the molecular structure is largely rigid and planar. The benzene ring itself is a flat, aromatic system. The substituents (Br, I, CN) lie in or are directly attached to this plane. The primary source of conformational flexibility would be the rotation around the single bond connecting the cyano group to the aromatic ring. However, due to the linear nature of the C≡N group and its sp-hybridized carbon atom, this rotation does not produce distinct, energetically different conformers in the same way that rotation around a C-C single bond in an alkyl chain would. The molecule is expected to have a highly stable planar conformation, as observed in the crystal structures of similar dihalo-hydroxybenzonitriles which form planar sheets. researchgate.net Therefore, the torsional landscape is relatively simple, with a deep energy minimum corresponding to the planar structure. Any significant deviation from this planarity would require a large amount of energy.
Emerging Applications in Advanced Materials Science
Precursor in Organic Electronic Materials Development
The development of new organic semiconductors is a cornerstone of progress in organic electronics. 3,5-Dibromo-4-iodobenzonitrile serves as an important precursor in this area due to its polyhalogenated nature. The distinct reactivities of the iodo and bromo substituents allow for selective and sequential cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. This controlled, stepwise approach is crucial for synthesizing well-defined, extended π-conjugated systems that form the basis of organic semiconductors. cymitquimica.com
In the field of optoelectronics, which includes devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), performance is intrinsically linked to the molecular structure of the active materials. The utility of this compound lies in its role as a foundational fragment for building larger, functional molecules. By undergoing selective cross-coupling reactions at the iodo and bromo positions, this compound can be incorporated into complex molecular wires, donor-acceptor systems, or the core of light-emitting or light-absorbing molecules. The presence of the electron-withdrawing nitrile group and the heavy halogen atoms can also modulate the electronic properties (e.g., HOMO/LUMO energy levels) and photophysical characteristics of the final materials.
While specific studies detailing the use of this compound as a solid additive in polymer solar cells are not widely reported, the application of structurally similar molecules provides strong evidence for its potential in this area. Solid additive engineering is a highly effective strategy for optimizing the active layer morphology in PSCs to enhance power conversion efficiency (PCE). nih.gov
Halogenated benzonitriles, in particular, have been identified as effective additives. For instance, the structurally related compound 4-iodobenzonitrile (B145841) (IBZN) has been successfully used as a solid additive in PSCs. nih.gov Its high dipole moment (3.33 Debye) allows it to interact strongly with the acceptor materials in the active layer blend, which can enhance molecular packing and crystallization. nih.govmdpi.com This improved morphology facilitates more efficient charge transport. In a PSC system based on a PM6:L8-BO active layer, the introduction of IBZN led to a significant increase in the power conversion efficiency from 17.49% to 18.77%. nih.gov Similarly, other halogenated molecules like 2,5-dibromo-3,4-thiophenedinitrile have been noted for their large dipole moments and beneficial interactions within the solar cell's active layer. mdpi.comresearchgate.net
Given these findings, it is plausible that this compound, which also possesses a combination of a nitrile group and multiple halogens, could function as an effective morphology-regulating additive in high-efficiency polymer solar cells.
| Condition | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |
|---|---|---|---|---|
| Without Additive | 0.878 | 25.89 | 76.95 | 17.49 |
| With IBZN Additive | 0.875 | 26.83 | 79.54 | 18.77 |
The primary value of this compound in this context is its capacity for programmed, selective synthesis. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This reactivity difference allows for a stepwise functionalization. A synthetic pathway could first involve a selective reaction at the C4-I position to introduce one organic fragment, followed by a second reaction at the C3-Br and C5-Br positions to introduce different groups. This orthogonal reactivity makes this compound a superior building block for creating complex, non-symmetrical conjugated molecules that would be difficult to synthesize using less specifically halogenated precursors.
Building Block for Functional Polymers and Dendrimers
The structure of this compound lends itself to the synthesis of highly branched macromolecules like functional polymers and dendrimers. klinger-lab.de Dendrimers are perfectly branched, monodisperse macromolecules with a central core and layered branching units.
The synthesis of these structures often relies on building blocks with multiple reactive sites, commonly referred to as ABx monomers (where 'A' and 'B' are different reactive functional groups). instras.com this compound can be viewed as an AB2-type monomer. For example, the more reactive iodine site can act as the 'A' group, undergoing a specific reaction, while the two bromine sites function as the 'B2' groups for subsequent reactions. This structure is ideal for the one-pot synthesis of hyperbranched polymers or for the iterative growth of dendrimer generations, where it can serve as a branching unit to create complex, three-dimensional architectures.
Use in Supramolecular Assemblies for Controlled Architectures
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. One such interaction is the halogen bond, which is a directional interaction between a halogen atom (the donor) and a Lewis base (the acceptor). semanticscholar.org
The iodine atom in iodo-aromatic compounds is a particularly effective halogen bond donor. Studies on the simpler analog, 4-iodobenzonitrile , have shown that it forms well-defined, chain-like supramolecular structures in the solid state through C≡N···I halogen bonds. nih.gov In this arrangement, the nitrogen atom of the nitrile group on one molecule acts as the halogen bond acceptor for the iodine atom of a neighboring molecule. nih.gov
By extension, this compound is expected to be a potent building block for creating controlled supramolecular architectures. The strong C-I···N halogen bond would be the primary organizing interaction, while the two bromine atoms could participate in weaker, secondary halogen bonds or other intermolecular contacts. This multi-directionality offers the potential to construct more complex and robust 2D or 3D supramolecular networks, moving beyond simple linear chains.
Precursor for Specific Heterocyclic Scaffolds (e.g., Benzoxazoles)
Benzonitriles are common precursors for the synthesis of various heterocyclic compounds. One important class is benzoxazoles, which are prevalent structural motifs in medicinal chemistry and materials science. The synthesis of a benzoxazole (B165842) ring can be achieved through the condensation of a benzonitrile (B105546) derivative with an o-aminophenol.
In this context, this compound can serve as a substrate to produce highly functionalized benzoxazoles. The reaction would yield a benzoxazole core with the 3,5-dibromo-4-iodophenyl group attached. The three halogen atoms on this phenyl ring would remain intact during the heterocycle formation, making them available for subsequent post-functionalization via cross-coupling reactions. This allows for the attachment of various functional groups to the benzoxazole scaffold, enabling the fine-tuning of its chemical and electronic properties for specific applications.
Synthesis of Halogenated Benzoxazole Derivatives
The synthesis of halogenated benzoxazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science, represents a key application of this compound. The reactivity of the halogen substituents on the benzonitrile ring allows for strategic chemical transformations. The carbon-iodine bond is typically the most reactive towards cross-coupling reactions, followed by the carbon-bromine bonds. This hierarchy in reactivity enables chemists to selectively introduce different functional groups in a stepwise manner.
In a typical synthetic route, the iodine atom can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a new substituent at the 4-position while leaving the bromine atoms intact for subsequent modifications. Following this initial coupling, the nitrile group can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, which can then participate in a condensation reaction with an ortho-aminophenol to form the benzoxazole ring. The remaining bromine atoms on the newly formed benzoxazole derivative can then be further functionalized, leading to a diverse library of polyhalogenated and substituted benzoxazoles.
| Reactant 1 | Reactant 2 | Reaction Type | Intermediate Product | Final Product Class |
| This compound | Organoboron Compound | Suzuki Coupling | 4-Aryl-3,5-dibromobenzonitrile | Halogenated Benzoxazoles |
| This compound | Terminal Alkyne | Sonogashira Coupling | 4-Alkynyl-3,5-dibromobenzonitrile | Halogenated Benzoxazoles |
This strategic approach is invaluable for creating materials with tailored electronic and photophysical properties, where the nature and position of the halogen atoms can significantly influence the final characteristics of the benzoxazole derivative.
Utility in Catalyst Design and Ligand Synthesis
The unique electronic and steric properties of this compound make it a valuable scaffold for the design of novel ligands used in catalysis. The electron-withdrawing nature of the nitrile and halogen groups can modulate the electron density of a metal center when the compound is incorporated into a ligand structure. This, in turn, can influence the catalytic activity and selectivity of the resulting metal complex.
The multiple halogen sites on this compound provide several points for modification, allowing for the synthesis of polydentate ligands. For instance, the iodine and bromine atoms can be replaced with phosphine (B1218219), amine, or other coordinating groups through various cross-coupling methodologies. The resulting ligands can then be complexed with transition metals like palladium, rhodium, or iridium to form catalysts for a range of organic transformations.
Table of Potential Ligand Modifications:
| Starting Material | Reagent | Reaction | Functional Group Introduced |
|---|---|---|---|
| This compound | Diphenylphosphine | Buchwald-Hartwig Amination | -P(C₆H₅)₂ |
The rigid aromatic core of the benzonitrile provides a well-defined geometry for the coordinating atoms, which can lead to high levels of stereocontrol in asymmetric catalysis. Research in this area is focused on creating bespoke catalysts where the electronic and steric environment around the metal center is finely tuned by the substituents on the original this compound framework.
Advanced Sensing and Recognition Applications
The development of chemical sensors and molecular recognition systems is a frontier in materials science, with applications ranging from environmental monitoring to medical diagnostics. The structural features of this compound and its derivatives make them promising candidates for these applications. The presence of multiple halogen atoms allows for the formation of halogen bonds, which are non-covalent interactions that can be exploited for the selective recognition of specific analytes.
Furthermore, the nitrile group can act as a hydrogen bond acceptor or be incorporated into larger conjugated systems that exhibit changes in their optical or electronic properties upon binding to a target molecule. For example, derivatives of this compound can be designed to bind to specific ions or small molecules, leading to a measurable change in fluorescence or color.
Potential Sensing Mechanisms:
| Derivative Feature | Interaction Type | Target Analyte | Signal Change |
|---|---|---|---|
| Halogen Atoms | Halogen Bonding | Lewis Bases | Spectroscopic Shift |
| Conjugated System | π-π Stacking | Aromatic Molecules | Fluorescence Quenching |
The ability to systematically modify the structure of this compound allows for the rational design of sensors with high selectivity and sensitivity. By strategically placing different functional groups on the aromatic ring, researchers can create tailored binding pockets for specific targets, paving the way for the next generation of advanced sensing and recognition materials.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes for Enhanced Sustainability
The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 3,5-Dibromo-4-iodobenzonitrile should prioritize "green chemistry" principles to minimize hazardous waste and improve energy efficiency. While specific sustainable routes for this compound are not yet established, research on related compounds, such as the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile, provides a valuable starting point.
Key areas for investigation include:
Catalytic Systems: Investigating the use of transition-metal catalysts or biocatalysts to achieve high selectivity and yield under milder reaction conditions.
Alternative Solvents: Exploring the use of greener solvents like water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds. jddhs.com
Energy-Efficient Synthesis: Employing methods such as microwave-assisted or flow chemistry to reduce reaction times and energy consumption. jddhs.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
| Approach | Description | Potential Benefits |
|---|---|---|
| Biocatalysis | Use of enzymes or whole organisms to catalyze the halogenation steps. | High selectivity, mild reaction conditions, reduced byproducts. |
| Flow Chemistry | Continuous synthesis in a reactor, allowing for precise control over reaction parameters. | Improved safety, scalability, and efficiency. Reduced energy consumption. |
| Solvent-Free Reactions | Conducting reactions in the absence of a solvent, often using grinding or melting techniques. | Elimination of solvent waste, simplified purification. |
Deeper Understanding of Complex Reaction Mechanisms under Diverse Conditions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. The presence of multiple halogen atoms with differing reactivity (iodine being more reactive than bromine in many cross-coupling reactions) presents an opportunity for selective functionalization.
Future mechanistic studies should focus on:
Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediates. This can provide insights into the kinetics and thermodynamics of different reactions.
In-situ Spectroscopic Analysis: Employing techniques like NMR, IR, and Raman spectroscopy to monitor reactions in real-time, allowing for the identification of transient species and a better understanding of the reaction progress.
Kinetics Studies: Performing detailed kinetic analyses to determine reaction orders, activation energies, and the influence of catalysts and reaction conditions on the rate of transformation.
Rational Design of New Materials with Tailored Properties
The unique electronic and structural features of this compound make it a valuable building block for the rational design of new materials with specific properties. The nitrile group and the halogen atoms can all participate in intermolecular interactions, influencing the packing and bulk properties of the resulting materials. Research on related iodobenzonitriles has shown their potential as additives in polymer solar cells to enhance performance. mdpi.com
Future research in this area could explore:
Organic Electronics: Incorporating this compound into the structure of organic semiconductors, liquid crystals, or nonlinear optical materials. The high polarizability of the iodine and bromine atoms could lead to interesting electronic and photophysical properties.
Crystal Engineering: Utilizing the directional nature of halogen bonding to control the crystal packing of materials, leading to the design of co-crystals with desired physical properties such as solubility, stability, and melting point.
Porous Organic Frameworks: Using this compound as a linker in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) for applications in gas storage, separation, and catalysis.
| Material Class | Potential Application | Key Feature of this compound |
|---|---|---|
| Organic Semiconductors | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). | Tunable electronic properties through halogen bonding and π-π stacking. |
| Liquid Crystals | Displays, sensors. | Anisotropic molecular shape and potential for strong intermolecular interactions. |
| Pharmaceutical Co-crystals | Improved drug delivery and bioavailability. | Ability to form predictable halogen bonds with active pharmaceutical ingredients. |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes and material properties. beilstein-journals.orgiscientific.org For a molecule like this compound, where experimental data may be limited, AI and ML can accelerate the discovery process.
Future directions include:
Reaction Prediction: Developing ML models to predict the optimal conditions for the synthesis of this compound and its derivatives, including catalysts, solvents, and temperatures. beilstein-journals.org
Property Prediction: Using AI to forecast the physical, chemical, and electronic properties of new materials derived from this compound, guiding synthetic efforts toward molecules with desired characteristics.
High-Throughput Screening: Combining ML algorithms with automated synthesis and characterization to rapidly screen libraries of this compound derivatives for specific applications.
Expanding the Scope of Supramolecular Interactions in Material Design
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The iodine and bromine atoms in this compound are excellent halogen bond donors, and the nitrile group can act as an acceptor. This opens up a wide range of possibilities for designing complex supramolecular architectures. Studies on 4-iodobenzonitrile (B145841) have demonstrated the significance of halogen bonding in its crystal structure. mdpi.combohrium.com
Future research should aim to:
Systematically Study Halogen Bonding: Investigate the strength and directionality of halogen bonds formed by this compound with a variety of Lewis bases.
Design Self-Assembling Systems: Exploit the interplay of halogen bonding, hydrogen bonding, and π-π stacking to create intricate and functional self-assembled monolayers, gels, and liquid crystals.
Develop Responsive Materials: Create "smart" materials that can change their properties in response to external stimuli, such as light, heat, or the presence of a specific analyte, by modulating the non-covalent interactions within the supramolecular assembly.
Q & A
Q. What are the optimal synthetic routes for 3,5-Dibromo-4-iodobenzonitrile, and how can purity be maximized?
Methodological Answer:
- Halogenation Strategy : Sequential halogenation (bromination followed by iodination) is recommended to avoid competing side reactions. For bromination, in situ generation of hypobromous acid (HOBr) minimizes handling hazards compared to elemental bromine .
- Cyanation Step : Introduce the nitrile group early to reduce steric hindrance from bulky halogens. Use CuCN in DMF for efficient cyanation, as demonstrated in analogous difluorobenzonitrile syntheses .
- Purification : Recrystallization in ethanol/water mixtures improves purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to achieve >98% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
Methodological Answer:
- NMR : Use NMR to distinguish halogen electronic effects. Bromine and iodine cause distinct deshielding: expect C-I and C-Br signals at ~95–110 ppm and ~120–130 ppm, respectively .
- IR : The nitrile group shows a sharp peak at ~2230 cm. Halogen presence may broaden adjacent C-H stretching bands (~3100 cm) .
- Mass Spectrometry : High-resolution ESI-MS will display isotopic patterns for bromine (1:1 ratio for /) and iodine (monoisotopic at 127 amu).
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
Q. How can researchers validate the regioselectivity of halogenation in benzonitrile derivatives?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., para vs. meta positions) using single-crystal diffraction, as applied to difluoro-hydroxybenzonitrile derivatives .
- Computational Modeling : DFT calculations (e.g., Gaussian09) predict electrophilic aromatic substitution preferences. Iodine’s larger atomic radius favors para positions due to steric effects .
Advanced Research Questions
Q. How can conflicting spectral data for halogenated benzonitriles be resolved?
Methodological Answer:
- Case Study : If NMR suggests mixed halogen positions, cross-validate with X-ray crystallography. For example, in 3-fluoro-2-hydroxy-4-iodobenzonitrile, crystallography confirmed iodine’s para position despite ambiguous NOESY data .
- Isotopic Labeling : Synthesize -labeled derivatives to assign overlapping NMR signals .
Q. What experimental designs are effective for studying degradation pathways of this compound?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to UV light (254 nm), elevated temperatures (40–60°C), and variable pH. Monitor degradation via LC-MS to identify byproducts (e.g., debrominated species or nitrile hydrolysis products) .
- Mechanistic Probes : Use -labeled water to trace hydrolytic pathways. For photodegradation, employ radical traps (e.g., TEMPO) to detect free-radical intermediates .
Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model Suzuki-Miyaura coupling reactivity by analyzing C-I bond dissociation energies (weaker than C-Br, favoring oxidative addition to Pd(0)) .
- Solvent Effects : Use COSMO-RS simulations to optimize solvent polarity. DMF or THF enhances Pd-catalyzed coupling yields compared to nonpolar solvents .
Q. What strategies mitigate steric hindrance in functionalizing this compound?
Methodological Answer:
- Directed Ortho-Metalation : Use a nitrile-directed lithiation to introduce substituents at the 2-position. Quench with electrophiles (e.g., DMF for aldehyde formation) .
- Microwave Synthesis : Accelerate reactions with bulky reagents (e.g., Grignard) by reducing reaction times and improving mixing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
